molecular formula C18H17ClN2O2S B2400229 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one CAS No. 851801-74-6

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one

Cat. No.: B2400229
CAS No.: 851801-74-6
M. Wt: 360.86
InChI Key: VOPXKESYOXUDDA-UHFFFAOYSA-N
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Description

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research into related compounds often focuses on the synthesis of molecules with similar structural features, such as compounds with chlorophenyl components, imidazole rings, and ethanone groups. For example, studies have detailed the synthesis of complex molecules for applications ranging from material science to pharmacology, highlighting methodologies like oxidation reactions and NMR spectroscopy for structural elucidation (Krasnova et al., 2013).

Molecular Docking and Quantum Chemical Calculations

  • Molecular docking and quantum chemical calculations offer insights into the interactions between molecules and potential biological targets. Research in this area explores the electronic structure, vibrational spectra, and biological activity predictions through DFT calculations and molecular docking techniques. Such studies are crucial for understanding the molecular basis of biological activity and for designing compounds with enhanced efficacy (Viji et al., 2020).

Polymeric Materials

  • The development of polymeric materials utilizing components like imidazole derivatives illustrates the application of these molecules in creating high-performance materials with specific thermal and mechanical properties. Research has shown the synthesis of polyimides incorporating imidazole rings, demonstrating their utility in creating materials with excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009).

Environmental and Health Impact Studies

  • Investigations into the environmental and health impacts of chemical compounds, including those with chlorophenyl and ethanone groups, are critical. Studies on the transformation products of related chemicals during processes like chlorination treatment highlight the formation of potentially harmful by-products. This research is essential for assessing the risks associated with the use of such chemicals in various applications, including their presence in water sources (Sun et al., 2019).

Antimicrobial and Antifungal Activities

  • The synthesis and biological evaluation of compounds with similar structural features have been explored for their antimicrobial and antifungal properties. Research in this domain often aims to discover new therapeutic agents capable of addressing drug resistance, highlighting the potential of such compounds in contributing to medical science (Sah et al., 2014).

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-15-8-6-14(7-9-15)13-24-18-20-10-11-21(18)17(22)12-23-16-4-2-1-3-5-16/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPXKESYOXUDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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